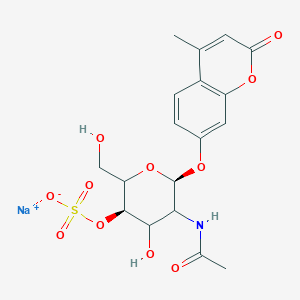

![molecular formula C23H36O4 B13412239 (2S)-2-methylbutanoic acid [(1S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-2-oxanyl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester](/img/structure/B13412239.png)

(2S)-2-methylbutanoic acid [(1S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-2-oxanyl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

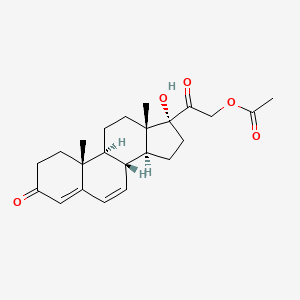

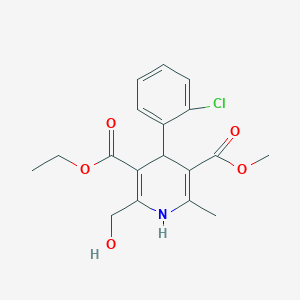

Mevastatin, also known as compactin or ML-236B, is a hypolipidemic agent that belongs to the statins class. It was first isolated from the mold Penicillium citrinum by Akira Endo in the 1970s. Mevastatin is recognized as the first statin drug and functions as a competitive inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis .

準備方法

Synthetic Routes and Reaction Conditions: Mevastatin is primarily synthesized through a type 1 polyketide synthase (PKS) pathway. The biosynthesis involves a series of enzymatic reactions, including Diels-Alder cyclization, oxidation, and dehydration. The process begins with the formation of a hexaketide, which undergoes cyclization and further modifications to form the final product .

Industrial Production Methods: Industrial production of mevastatin typically involves fermentation using Penicillium citrinum or Penicillium brevicompactum. The fermentation process is optimized to maximize yield, followed by extraction and purification of the compound .

化学反応の分析

Types of Reactions: Mevastatin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of the lactone ring is particularly significant as it activates the compound in vivo .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the lactone ring.

Oxidation: Oxidizing agents such as cytochrome P450 monooxygenase are involved in the biosynthesis pathway.

Major Products: The primary product of mevastatin hydrolysis is the active hydroxy acid form, which exhibits a higher affinity for HMG-CoA reductase .

科学的研究の応用

Mevastatin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying polyketide biosynthesis.

Biology: Investigated for its role in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Industry: Employed in the production of other statins through chemical modification.

作用機序

Mevastatin is structurally similar to other statins such as lovastatin, simvastatin, and pravastatin. These compounds share a bicyclic decalin-like motif and function as HMG-CoA reductase inhibitors. mevastatin is unique in its origin and was the first statin to be discovered .

類似化合物との比較

- Lovastatin

- Simvastatin

- Pravastatin

- Atorvastatin

- Rosuvastatin

- Fluvastatin

- Pitavastatin

Mevastatin’s discovery and subsequent research have significantly contributed to the development of effective cholesterol-lowering therapies, highlighting its importance in both scientific and medical fields.

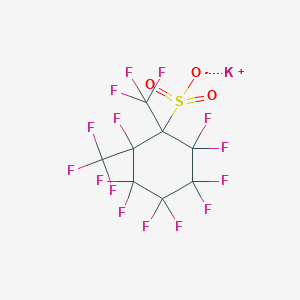

特性

分子式 |

C23H36O4 |

|---|---|

分子量 |

376.5 g/mol |

IUPAC名 |

[(1S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxyoxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C23H36O4/c1-4-15(2)23(25)27-21-7-5-6-17-9-8-16(3)20(22(17)21)11-10-19-14-18(24)12-13-26-19/h6,8-9,15-16,18-22,24H,4-5,7,10-14H2,1-3H3/t15-,16-,18-,19+,20-,21-,22-/m0/s1 |

InChIキー |

PCRLJXQATRCBPW-SOWWUCBVSA-N |

異性体SMILES |

CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CCO3)O |

正規SMILES |

CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC3CC(CCO3)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B13412214.png)